Cas no 582-22-9 (beta-Methylphenethylamine)

beta-Methylphenethylamine structure
beta-Methylphenethylamine structure
Product Name:beta-Methylphenethylamine
CAS No:582-22-9
Molecular Formula:C9H13N
Molecular Weight:135.20622
MDL:MFCD00008144
CID:82573
PubChem ID:11398

beta-Methylphenethylamine Properties

Names and Identifiers

    • 2-Phenylpropan-1-amine
    • 1-Amino-2-phenylpropane
    • 2-Phenylpropylamine
    • β-Methylphenethylamine
    • (RS)-2-phenylpropylamine
    • 1-Propanamine,2-phenyl
    • 2-phenyl-1-propanamine
    • 2-phenyl-1-propylamine
    • 4-Methylphenylethylamine
    • Propylamine,2-phenyl
    • beta-Methylphenethylamine
    • NSC 272273
    • beta-Methylphenylethylamine
    • beta-Phenylpropylamine
    • .beta.-Phenylpropylamine
    • BMPEA
    • AKOS040764367
    • AKOS016040167
    • .beta.-Methylphenethylamine
    • NSC272273
    • (+/-)-2-PHENYLPROPYLAMINE
    • Q8083976
    • UNII-6XL7O3V13L
    • beta-Me-PEA
    • FT-0602422
    • NS00017997
    • Phenethylamine, .beta.-methyl-
    • EINECS 209-479-2
    • PD046620
    • alpha-Benzylethylamine
    • 582-22-9
    • MFCD00216741
    • 1-Phenyl-1-methyl-2-amino-aethan [German]
    • AB04898
    • F0001-1519
    • (2-phenylpropyl)amine
    • 2-PHENYLPROPANAMINE
    • WLN: Z1Y1&R
    • EN300-11199
    • 1-Propanamine, 2-phenyl-
    • PHENETHYLAMINE, beta-METHYL-
    • MFCD00216740
    • AXORVIZLPOGIRG-UHFFFAOYSA-
    • SY030426
    • FT-0602423
    • Benzeneethanamine, .beta.-methyl-
    • .beta.-Methylbenzeneethanamine
    • InChI=1/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
    • PS-5808
    • (R)-2-(2,4-Dichlorophenoxy)propanoicacid
    • AKOS000268967
    • CHEMBL158578
    • 2-methylphenylethylamine
    • 1-Phenyl-1-methyl-2-aminoethane
    • 2-Phenyl-propylamine
    • NSC-272273
    • beta-methylphenethyl-amine
    • beta-Methylphenethylamine, 99%
    • AB04902
    • b-methylphenethylamine
    • Benzeneethanamine, beta-methyl-
    • .beta.-Methylphenylethylamine
    • 2-methyl-2-phenyl-ethylamine
    • SY022702
    • 6XL7O3V13L
    • AM20060837
    • DTXSID10870630
    • 1-Phenyl-1-methyl-2-amino-aethan
    • HMS1748H06
    • F13480
    • beta-Methylbenzeneethanamine
    • GTPL5510
    • Propylamine, 2-phenyl-
    • FT-0622924
    • SCHEMBL2107
    • (+/-)-.BETA.-METHYLPHENETHYLAMINE
    • beta-methyl-phenethylamine
    • s(-)-beta-methylphenethylamine
    • benzene, (2-amino)isopropyl-
    • DB-018084
    • STK661607
    • CHEBI:229522
    • DB-053170
    • B-methyl phenethylamine
    • (2S)-2-phenyl-1-propanamine
    • MDL: MFCD00008144
    • InChIKey: AXORVIZLPOGIRG-UHFFFAOYSA-N
    • Inchi: InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
    • SMILES: CC(CN)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 135.10500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 135.104799419g/mol
  • Heavy Atom Count: 10
  • Complexity: 84.7
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • LogP: 2.44910
  • PSA: 26.02000
  • Refractive Index: n20/D 1.524(lit.)
  • Boiling Point: 80 °C/10 mmHg(lit.)
  • Melting Point: 116°C (estimate)
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C
  • Flash Point: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
  • Solubility: Slightly soluble (5.1 g/l) (25 º C),
  • Color/Form: Not available
  • Sensitiveness: Air Sensitive
  • Density: 0.93 g/mL at 25 °C(lit.)

beta-Methylphenethylamine Security Information

  • Symbol: GHS05
  • RTECS:SH9520000
  • WGK Germany:3
  • Safety Term:S26;S36/37/39;S45
  • Safety Instruction: S26; S27; S28; S36/37/39; S45; S24/25
  • Packing Group:III
  • Packing Group:III
  • Risk Phrases:R34
  • Hazard Level:8
  • Dangerous goods sign: C Xi
  • Hazardous Material transportation number:UN 2735 8
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Storage Condition:Hygroscopic, Refrigerator, under inert atmosphere
  • PackingGroup:III
  • Risk Phrases: 34
  • Signal Word:Danger
  • HazardClass:8

beta-Methylphenethylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

beta-Methylphenethylamine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003ICI-5g
2-PHENYLPROPYLAMINE
582-22-9 98%
5g
$93.00
A2B Chem LLC
AB62946-1g
2-Phenylpropylamine
582-22-9 98%
1g
$31.00 2024-04-19
Aaron
AR003IKU-5g
2-PHENYLPROPYLAMINE
582-22-9
5g
$267.00
Apollo Scientific
OR6734-1g
2-Phenylpropylamine
582-22-9 98%
1g
£53.00 2025-02-20
Cooke Chemical
S097578-5g
β-Methylphenethylamine
582-22-9 99%
5g
RMB 890.65 2023-09-07
Crysdot LLC
CD12058764-100g
2-Phenylpropan-1-amine
582-22-9 98%
100g
$500
Enamine
EN300-11199-0.05g
2-phenylpropan-1-amine
582-22-9 95%
0.05g
$19.0 2023-10-27
Fluorochem
008888-1g
2-Phenylpropylamine
582-22-9 98%
1g
£18.00 2022-03-01
Life Chemicals
F0001-1519-0.25g
beta-Methylphenethylamine
582-22-9 95%+
0.25g
$18.0 2023-09-07
Oakwood
008888-1g
2-Phenylpropylamine
582-22-9 98%
1g
$15.00 2024-07-19

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